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molecular formula C10H8BrN3O3 B8289018 N'-acetyl-3-bromofuro[2,3-c]pyridine-5-carbohydrazide

N'-acetyl-3-bromofuro[2,3-c]pyridine-5-carbohydrazide

Cat. No. B8289018
M. Wt: 298.09 g/mol
InChI Key: KYFCOJKDTNLYFZ-UHFFFAOYSA-N
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Patent
US08492378B2

Procedure details

In the same manner as in Reference Example 1 and using 3-bromofuro[2,3-c]pyridine-5-carboxylic acid instead of benzothiazole-6-carboxylic acid and acetohydrazide instead of tert-butyl carbazate, the title compound (yield 95%) was obtained as colorless amorphous.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([C:11]([OH:13])=O)[CH:9]=2)[O:4][CH:3]=1.[C:14]([NH:17][NH2:18])(=[O:16])[CH3:15]>>[C:14]([NH:17][NH:18][C:11]([C:8]1[CH:9]=[C:10]2[C:2]([Br:1])=[CH:3][O:4][C:5]2=[CH:6][N:7]=1)=[O:13])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=COC2=CN=C(C=C21)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NNC(=O)C=1C=C2C(=CN1)OC=C2Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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